molecular formula C10H12BrNO2S B1382014 2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester CAS No. 1547445-11-3

2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester

Cat. No. B1382014
M. Wt: 290.18 g/mol
InChI Key: SIKMIRQRUUUIKQ-UHFFFAOYSA-N
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Description

“2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester” is a chemical compound with the CAS Number: 729590-69-6 . Its IUPAC name is ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate . It is a yellow liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h6H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.18 . It is a yellow liquid at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Activity

2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester has been explored in the synthesis of pharmacologically active compounds. Notably, imidazo[2,1-b]benzothiazole carboxylic and acetic acids, which are derivatives of this compound, have been prepared and tested for their anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993).

Synthesis Technology Research

The synthesis technology for related compounds such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester has been researched. This includes the optimization of synthesis process parameters, achieving high yields and purity (Huang Bi-rong, 2013).

Anti-inflammatory Activity

Ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates, which are structurally related to the compound , have been synthesized and evaluated for their anti-inflammatory activity (Abignente et al., 1976).

Intramolecular Cyclization Studies

The compound's derivatives have been used in studying intramolecular cyclization reactions, which are essential in organic synthesis for creating complex molecular architectures (Remizov et al., 2019).

Safety And Hazards

For safety information and potential hazards associated with this compound, it is recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on the safe handling, storage, and disposal of the compound.

properties

IUPAC Name

ethyl 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKMIRQRUUUIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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